N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,3-benzothiazole core substituted with a fluorine atom at the 4-position and an oxazole ring substituted with a methyl group at the 5-position. The N-[(oxolan-2-yl)methyl] group introduces a tetrahydrofuran-derived moiety, which may enhance solubility or modulate pharmacokinetic properties. Such hybrid structures are common in medicinal chemistry, where benzothiazole and oxazole motifs are exploited for their bioactivity, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-10-8-13(20-24-10)16(22)21(9-11-4-3-7-23-11)17-19-15-12(18)5-2-6-14(15)25-17/h2,5-6,8,11H,3-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDAZGBBVUFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves several steps:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the Oxazole Ring: This typically involves cyclization reactions using appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole intermediates under specific conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions used.
Scientific Research Applications
Overview
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that integrates a benzothiazole moiety with an oxazole ring and a carboxamide group. This structural combination endows the compound with significant potential in various scientific research applications, particularly in medicinal chemistry, biological research, and industrial chemistry.
Medicinal Chemistry
The compound has been extensively studied for its potential as an anticancer agent . Research indicates that it may inhibit specific cancer cell lines through mechanisms that involve the disruption of critical signaling pathways essential for cell survival and proliferation. For instance, studies have shown that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, suggesting that this compound could have similar efficacy .
Moreover, its potential as an anti-tubercular agent is under investigation. Preliminary findings suggest that the compound may interact with specific biological targets involved in the survival of Mycobacterium tuberculosis .
Antimicrobial Activity
This compound has shown promise in inhibiting the growth of various bacterial and fungal strains. Its mechanism of action likely involves disrupting microbial cell membranes or inhibiting essential enzymes . This property makes it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Research is ongoing to explore the neuroprotective effects of this compound in models of neurodegenerative diseases. The structural features of the compound may confer protective benefits against neuronal damage induced by oxidative stress or excitotoxicity .
Chemical Properties and Reactions
This compound can undergo various chemical reactions including:
- Oxidation : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : The fluorine atom on the benzothiazole ring is amenable to nucleophilic substitution reactions .
These reactions allow for modifications that can enhance biological activity or facilitate the synthesis of related compounds.
Anticancer Studies
Recent studies have highlighted the anticancer potential of related compounds within the oxazole class. For example, a study demonstrated significant growth inhibition in glioblastoma cell lines using structurally similar oxazole derivatives. The mechanism involved targeting thymidylate synthase, an enzyme critical for DNA synthesis .
Antimicrobial Efficacy
In vitro assays have shown that compounds similar to this compound exhibit substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings warrant further exploration into their therapeutic applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or pathways critical for the survival of pathogens . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of fluorinated benzothiazole and oxazole moieties. Below is a comparative analysis with analogs from the provided evidence:
Key Observations :
- Fluorine Substitution: The 4-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated benzothiazoles .
- Oxolan-2-ylmethyl vs. Thienyl/Imidazolidinedione : The oxolan group (tetrahydrofuran derivative) likely improves solubility relative to hydrophobic substituents like thienyl or imidazolidinedione in other analogs .
Pharmacokinetic and Thermodynamic Properties
- Metabolic Stability: Fluorination at the 4-position of benzothiazole is known to slow oxidative metabolism in hepatic microsomes, as seen in fluorinated kinase inhibitors .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety and an oxazole ring, which are known for their diverse biological activities. The presence of fluorine and methyl groups enhances its reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F N3O3S |
| Molecular Weight | 301.33 g/mol |
| CAS Number | 1170487-98-5 |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- It has shown promising results in inhibiting various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells with IC50 values ranging from 0.01 µM to 8.12 µM .
- Mechanistically, it is believed to inhibit key enzymes and signaling pathways critical for cancer cell survival.
-
Antimicrobial Properties :
- The compound has demonstrated efficacy against several bacterial strains and fungi, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Membrane Disruption : Its interaction with bacterial membranes could lead to cell lysis and death.
Case Studies
- Anticancer Efficacy Study :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
